molecular formula C20H20Cl2N2O8S2 B11657497 Dimethyl 3,3'-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate)

Dimethyl 3,3'-(piperazine-1,4-diyldisulfonyl)bis(6-chlorobenzoate)

Cat. No.: B11657497
M. Wt: 551.4 g/mol
InChI Key: VOZNLXGPYQBMEI-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxycarbonyl, and benzenesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-CHLORO-5-({4-[4-CHLORO-3-(METHOXYCARBONYL)BENZENESULFONYL]PIPERAZIN-1-YL}SULFONYL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications that may not be shared by similar compounds. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C20H20Cl2N2O8S2

Molecular Weight

551.4 g/mol

IUPAC Name

methyl 2-chloro-5-[4-(4-chloro-3-methoxycarbonylphenyl)sulfonylpiperazin-1-yl]sulfonylbenzoate

InChI

InChI=1S/C20H20Cl2N2O8S2/c1-31-19(25)15-11-13(3-5-17(15)21)33(27,28)23-7-9-24(10-8-23)34(29,30)14-4-6-18(22)16(12-14)20(26)32-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

VOZNLXGPYQBMEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)OC)Cl

Origin of Product

United States

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